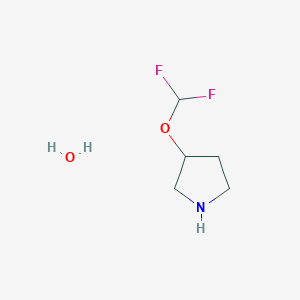

3-(Difluoromethoxy)pyrrolidine monohydrate

Description

Properties

IUPAC Name |

3-(difluoromethoxy)pyrrolidine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.H2O/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWMKCZFMGXMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Difluoromethoxy)pyrrolidine Monohydrate: A Privileged Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(Difluoromethoxy)pyrrolidine monohydrate (CAS 1206594-98-0), a fluorinated heterocyclic building block of significant interest in medicinal chemistry. We will delve into the strategic rationale for its design, drawing from the well-established roles of both the pyrrolidine scaffold and the difluoromethoxy group in enhancing the pharmacological properties of therapeutic agents. This guide will further present a detailed, field-proven synthetic methodology, a thorough analytical characterization workflow, and a discussion of its potential applications in the development of novel therapeutics. The content is structured to provide not only procedural steps but also the underlying scientific principles, empowering researchers to effectively incorporate this valuable synthon into their drug discovery programs.

Introduction: The Strategic Convergence of Pyrrolidine and Difluoromethoxy Moieties

The pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is a central theme in modern drug discovery. The design of this compound is a prime example of a strategic approach that combines two privileged structural motifs: the pyrrolidine ring and the difluoromethoxy group.

The pyrrolidine ring , a five-membered saturated heterocycle, is a ubiquitous feature in a vast number of natural products and FDA-approved drugs.[1][2] Its prevalence stems from several key advantages it imparts to a molecule:

-

Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a more effective exploration of the three-dimensional space of a biological target's binding pocket, often leading to enhanced potency and selectivity.[3][4]

-

Improved Physicochemical Properties: The presence of the nitrogen atom can enhance aqueous solubility and provide a handle for hydrogen bonding interactions, which are crucial for target engagement.[5]

-

Stereochemical Diversity: The pyrrolidine ring can possess multiple stereocenters, allowing for the fine-tuning of a molecule's spatial arrangement to optimize interactions with chiral biological targets.[3][4]

-

Metabolic Stability: The saturated nature of the ring can confer resistance to certain metabolic pathways.

Complementing the advantages of the pyrrolidine scaffold is the difluoromethoxy (-OCHF₂) group , a bioisostere of various functional groups that has gained significant traction in medicinal chemistry. The strategic incorporation of fluorine can profoundly influence a molecule's properties:

-

Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the lipophilicity, pKa, and dipole moment of a molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to an increased half-life of the drug.

-

Improved Target Binding: The difluoromethoxy group can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity.[7]

-

Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation.

The combination of these two moieties in this compound results in a building block that is pre-optimized for many of the desirable attributes of a successful drug candidate.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 3-(Difluoromethoxy)pyrrolidine can be achieved through a robust and scalable multi-step sequence, adapted from the general methodology for the synthesis of CHF₂O-containing saturated heterocycles.[8] The following protocol provides a detailed workflow for the preparation of this valuable building block.

Overall Synthetic Scheme

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Cbz-3-hydroxypyrrolidine

-

To a stirred solution of 3-hydroxypyrrolidine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1) at 0 °C, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford N-Cbz-3-hydroxypyrrolidine.

Step 2: Synthesis of N-Cbz-3-(difluoromethoxy)pyrrolidine

-

To a solution of N-Cbz-3-hydroxypyrrolidine (1.0 eq) in anhydrous acetonitrile (MeCN), add copper(I) iodide (CuI, 0.1 eq).

-

Add 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂COOH, 1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-Cbz-3-(difluoromethoxy)pyrrolidine.

Step 3: Synthesis of 3-(Difluoromethoxy)pyrrolidine

-

Dissolve N-Cbz-3-(difluoromethoxy)pyrrolidine (1.0 eq) in methanol (MeOH).

-

Add palladium on activated carbon (10% Pd/C, 0.1 eq) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(Difluoromethoxy)pyrrolidine.

Step 4: Formation of this compound

-

The crude product from Step 3 is often isolated as the monohydrate upon exposure to atmospheric moisture or by controlled addition of one equivalent of water followed by crystallization or lyophilization.

Analytical Characterization Workflow

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. The following workflow outlines the key analytical techniques to be employed.

Caption: Analytical workflow for compound characterization.

Expected Spectroscopic and Analytical Data

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Signals corresponding to the pyrrolidine ring protons. A characteristic triplet for the -OCHF₂ proton with coupling to the two fluorine atoms. | Confirms the presence of the pyrrolidine and difluoromethoxy groups and their connectivity. |

| ¹³C NMR | Resonances for the pyrrolidine carbons. A triplet for the -OCHF₂ carbon due to coupling with the fluorine atoms. | Provides information on the carbon skeleton of the molecule. |

| ¹⁹F NMR | A doublet for the two equivalent fluorine atoms of the -OCHF₂ group, coupled to the proton. | Confirms the presence and electronic environment of the fluorine atoms. |

| Mass Spec (m/z) | The calculated molecular weight for the free base (C₅H₉F₂NO) is 137.13. The monohydrate will have a molecular weight of 155.14. Expect to observe the [M+H]⁺ ion for the free base at m/z 138.14. | Confirms the molecular weight of the synthesized compound. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and strong C-F stretching bands (around 1000-1200 cm⁻¹).[4][6] | Identifies the key functional groups present in the molecule. |

| Elemental Analysis | The calculated elemental composition for C₅H₁₁F₂NO₂ (monohydrate) is C: 38.71%, H: 7.15%, N: 9.03%. | Confirms the elemental composition and the presence of one molecule of water. |

Applications in Drug Discovery: A Building Block for Next-Generation Therapeutics

The unique structural and physicochemical properties of this compound make it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas. Its utility can be envisioned in several contexts:

CNS Disorders

The pyrrolidine scaffold is a common feature in many centrally acting agents. The introduction of the difluoromethoxy group can enhance blood-brain barrier permeability, a critical factor for CNS drug efficacy. Furthermore, the modulation of basicity by the electron-withdrawing difluoromethoxy group can be exploited to fine-tune interactions with CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.

Oncology

Many kinase inhibitors and other anti-cancer agents incorporate heterocyclic scaffolds. The ability of the difluoromethoxy group to block metabolic hotspots can lead to improved pharmacokinetic profiles and sustained target engagement, which is often crucial for efficacy in oncology.

Infectious Diseases

The pyrrolidine ring is present in several antiviral and antibacterial agents. The incorporation of fluorine can enhance the potency and metabolic stability of these compounds, potentially leading to more effective treatments for infectious diseases.

Metabolic Diseases

The unique properties of the difluoromethoxy group can be leveraged to design novel inhibitors of enzymes involved in metabolic pathways.

Conclusion

This compound stands as a testament to the power of rational drug design. By combining the well-established benefits of the pyrrolidine scaffold with the strategic advantages of the difluoromethoxy group, medicinal chemists have at their disposal a versatile and powerful building block. The synthetic and analytical methodologies outlined in this guide provide a clear path for the effective utilization of this compound in the discovery and development of the next generation of innovative medicines. The continued exploration of its applications is poised to yield novel therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles.

References

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.

- Li Petri, G.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021.

- Poyraz, S.; et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. 2023.

-

Poyraz, S.; et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. 2023. [Link]

- Kirk, K. L. Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry.

- Inhance Technologies. How Is Fluorine Used in the Medical Field? 2025.

- Hagmann, W. K. The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2008.

- Shalimov, A.; et al. A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. SynOpen. 2024.

- Creative Proteomics.

- Hu, J.; et al. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. 2018.

- Zakharenko, A.; et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2021.

- Aher, N. S.; et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.

- Aarde, S. M.; et al. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics. 2015.

- Gerig, J. T. Fluorine NMR.

- Ikuta, H.; et al. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. Journal of Medicinal Chemistry. 1987.

- JEOL Ltd.

- Suresh, M.; et al. Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences. 2016.

Sources

- 1. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet - 北京理工大学 [pure.bit.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. technologynetworks.com [technologynetworks.com]

- 8. thieme-connect.com [thieme-connect.com]

An In-depth Technical Guide to Pyrrolidine Building Blocks for Kinase Inhibitor Synthesis

Abstract

The pyrrolidine ring is a privileged saturated heterocycle that serves as a cornerstone in the architecture of numerous kinase inhibitors.[1][2][3] Its inherent three-dimensional structure, arising from its non-planar, puckered conformation, provides an exceptional scaffold for creating molecules that can precisely navigate the complex topography of kinase active sites.[2] This guide offers a comprehensive exploration of the strategic application of pyrrolidine building blocks in the synthesis of kinase inhibitors. We will delve into the structural rationale for their use, survey key stereoselective synthetic methodologies, analyze structure-activity relationships through case studies of prominent inhibitors, and provide detailed experimental protocols for the synthesis of critical pyrrolidine synthons. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of next-generation targeted therapeutics.

Introduction: The Strategic Value of the Pyrrolidine Scaffold in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. The design of potent and selective kinase inhibitors is a central focus of modern medicinal chemistry.

The pyrrolidine scaffold offers several distinct advantages in this pursuit:

-

Three-Dimensional Diversity: Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring allow for substituents to be projected into three-dimensional space.[2] This is crucial for establishing specific interactions with amino acid residues deep within the ATP-binding pocket of kinases and can lead to enhanced potency and selectivity.[2]

-

Stereochemical Complexity: The chirality inherent in substituted pyrrolidines provides a powerful tool for optimizing inhibitor binding. Different stereoisomers of a pyrrolidine-containing molecule can exhibit vastly different biological profiles due to their unique spatial arrangements, enabling fine-tuning of the fit within an enantioselective protein binding site.[2]

-

Improved Physicochemical Properties: The inclusion of a pyrrolidine motif can enhance aqueous solubility and modulate other key physicochemical properties of a drug candidate, such as lipophilicity (logP) and membrane permeability.[4] Bridged pyrrolidine systems have been specifically developed to reduce lipophilicity while maintaining structural rigidity.[5]

-

Vectorial Elaboration: The defined conformational nature of the pyrrolidine ring allows for the precise, vector-based elaboration of substituents to probe different regions of the kinase active site.

The following diagram illustrates the central role of a functionalized pyrrolidine ring as a core building block, connecting a hinge-binding motif to a solvent-front-directed moiety in a generic Type I kinase inhibitor.

Caption: A generic kinase inhibitor structure featuring a pyrrolidine core.

Foundational Synthetic Strategies for Pyrrolidine Building Blocks

The efficient and stereocontrolled synthesis of functionalized pyrrolidines is paramount for their application in drug discovery. A multitude of methods have been developed, broadly classifiable into two categories: functionalization of existing chiral pyrrolidine precursors and de novo construction of the ring system.[6]

The Chiral Pool Approach: Leveraging Proline and Hydroxyproline

L-proline and 4-hydroxy-L-proline are inexpensive, naturally occurring amino acids that serve as versatile chiral starting materials for a vast array of pyrrolidine building blocks.[6][7] Their inherent stereochemistry can be transferred through subsequent transformations.

-

(S)-Prolinol as a Precursor: The reduction of L-proline, typically using powerful reducing agents like LiAlH₄, readily yields (S)-prolinol.[6] This building block is a common starting point for many syntheses.[6]

De Novo Synthesis: Cycloaddition Reactions

For pyrrolidines not easily accessible from the chiral pool, de novo syntheses are employed. Among the most powerful are [3+2] cycloaddition reactions involving azomethine ylides.[8][9]

-

Azomethine Ylide Cycloadditions: These reactions involve the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene (dipolarophile) to stereoselectively form the pyrrolidine ring.[9] This method is highly versatile, allowing for the construction of complex, polysubstituted pyrrolidines, including spirocyclic systems.[9][10][11] Recent advances have focused on catalytic, asymmetric versions of this reaction to produce enantioenriched products.[12][13][14]

The general workflow for these synthetic approaches is outlined below.

Caption: Key synthetic strategies for pyrrolidine building blocks.

Case Study: The Pyrrolidine Core in Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of tyrosine kinases is a validated target for inflammatory diseases and certain cancers. Several approved JAK inhibitors feature a pyrrolidine or a related piperidine core, highlighting the scaffold's utility. Tofacitinib, a potent JAK inhibitor, provides an excellent example.[15][16] While it contains a piperidine ring, the synthetic strategies and the role of the saturated heterocycle are highly relevant.

Tofacitinib: Structural Significance

Tofacitinib (Xeljanz®) is an inhibitor of JAK1, JAK2, and JAK3.[16] Its structure features a (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidine moiety.[15] The pyrrolo[2,3-d]pyrimidine core acts as the hinge-binder, while the stereochemically defined piperidine ring positions the substituents optimally within the active site. The synthesis of this core is a significant challenge, often requiring lengthy sequences or chiral resolutions to establish the correct stereochemistry.[15][17]

Synthetic Approaches to the Tofacitinib Core

The synthesis of Tofacitinib's core heterocycle illustrates the practical challenges and solutions in drug development. Key strategies often involve:

-

Nucleophilic Aromatic Substitution (SNAr): Coupling a pre-formed, stereochemically pure piperidine fragment with a 4-chloro-pyrrolo[2,3-d]pyrimidine hinge-binding motif.[15][18]

-

Asymmetric Synthesis: Developing methods to construct the chiral piperidine ring from achiral starting materials, thereby avoiding resolution steps.[16]

The following table summarizes key IC₅₀ data for Tofacitinib, demonstrating its activity against the JAK family.

| Kinase Target | Tofacitinib IC₅₀ (nM) | Rationale for Inhibition |

| JAK1 | 1 | Immunosuppression |

| JAK2 | 20 | Immunosuppression |

| JAK3 | 112 | Immunosuppression |

Data are illustrative and compiled from various sources.

Case Study: Pyrrolidine Scaffolds in Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial kinase in the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies.[19] Ibrutinib (Imbruvica®), the first-in-class BTK inhibitor, showcases a different application of a heterocyclic core, but the principles of targeting kinase active sites are shared.[20] While Ibrutinib itself does not contain a pyrrolidine, many next-generation BTK inhibitors under development explore this and other saturated heterocycles to improve selectivity and overcome resistance.[19][21] The rationale is to design molecules that form specific, non-covalent interactions within the BTK active site, a role for which the 3D nature of the pyrrolidine ring is well-suited.[2]

Detailed Experimental Protocols

To ensure the practical applicability of this guide, the following section provides a validated, step-by-step protocol for a key synthetic transformation.

Protocol 1: Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

This protocol is a representative example of a modern, catalytic asymmetric method for constructing a chiral pyrrolidine scaffold.

Objective: To synthesize an enantioenriched disubstituted pyrrolidine derivative via a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene.

Materials:

-

Glycine imino ester (azomethine ylide precursor)

-

Electron-deficient alkene (e.g., dimethyl maleate)

-

Copper(I) trifluoromethanesulfonate benzene complex (Cu(I)OTf)₂·C₆H₆

-

Chiral ligand (e.g., (R)-BINAP)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Inert atmosphere apparatus (Schlenk line or glovebox)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (e.g., (R)-BINAP, 0.055 mmol) in anhydrous toluene (5 mL). Add the copper(I) source (0.05 mmol) and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.

-

Reaction Setup: To the catalyst solution, add the electron-deficient alkene (1.0 mmol).

-

Slow Addition: Dissolve the glycine imino ester (1.2 mmol) in anhydrous toluene (10 mL). Add this solution to the reaction mixture dropwise via a syringe pump over a period of 4 hours at room temperature. The slow addition is crucial to maintain a low concentration of the azomethine ylide and suppress side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting alkene is consumed (typically 12-24 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pyrrolidine product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Self-Validation: The success of the protocol is validated by achieving high diastereoselectivity and enantioselectivity (>90% ee), which is confirmed by chiral HPLC and comparison to literature values for analogous systems. The stereochemical outcome should be consistent with the established model for the chosen chiral ligand.

Conclusion and Future Outlook

The pyrrolidine scaffold is a demonstrably powerful and versatile building block in the design and synthesis of kinase inhibitors.[3] Its ability to confer three-dimensionality, introduce stereochemical control, and improve physicochemical properties makes it an indispensable tool for medicinal chemists.[2] Future innovations will likely focus on the development of novel, more efficient, and highly stereoselective methods for synthesizing complex and densely functionalized pyrrolidines.[8][22] The exploration of new pyrrolidine-based cores, such as spirocyclic and bridged systems, will continue to push the boundaries of kinase inhibitor design, leading to the development of more potent, selective, and safer targeted therapies.[5][11]

References

- Organic Chemistry Frontiers. Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. RSC Publishing.

- Nature Communications. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Springer Nature.

- Bentham Science. Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science Publishers.

- MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.

- Organic Chemistry Frontiers. Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. RSC Publishing.

- RSC Advances. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing.

- White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose University Consortium.

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- BenchChem. The Pyrrolidine Scaffold: A Framework for a Technical Guide on the Mechanism of Action of Novel Therapeutics. BenchChem.

- SciSpace. Diastereoselective synthesis of functionalized pyrrolidines through N -bromosuccinimide-induced aziridine ring expansion cascade. SciSpace.

- Royal Society of Chemistry. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. RSC Publishing.

- China Chemistry News. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. 2024 China Chemistry News.

- PubMed. Role of the pyrrolidine ring of proline in determining the substrate specificity of cdc2 kinase or cdk5. National Library of Medicine.

- Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Frontiers in Pharmacology. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A.

- PharmaBlock. Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.

- International Journal of Molecular Sciences. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- European Journal of Organic Chemistry. Tofacitinib synthesis - an asymmetric challenge. Wiley-VCH.

- RSC Advances. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing.

- Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.

- Taylor & Francis Online. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Taylor & Francis.

- Enamine. Bridged Pyrrolidine with Reduced Lipophilicity. Enamine.

- Chemistry – A European Journal. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Wiley-VCH.

- ResearchGate. Pfizer's approaches to the synthesis of tofacitinib. Reagents and conditions. ResearchGate.

- PubMed. Exploring the binding nature of pyrrolidine pocket-dependent interactions in the polo-box domain of polo-like kinase 1. National Library of Medicine.

- Patsnap. Novel synthetic process of tofacitinib citrate. Patsnap.

- Molecules. The Development of BTK Inhibitors: A Five-Year Update. MDPI.

- Google Patents. CN104987339A - Synthesis method of tofacitinib citrate. Google.

- ResearchGate. Exploring the Binding Nature of Pyrrolidine Pocket-Dependent Interactions in the Polo-Box Domain of Polo-Like Kinase 1. ResearchGate.

- PLOS One. Exploring the Binding Nature of Pyrrolidine Pocket-Dependent Interactions in the Polo-Box Domain of Polo-Like Kinase 1. Public Library of Science.

- Enamine. Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Enamine.

- Bioorganic & Medicinal Chemistry Letters. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Elsevier.

- Journal of Medicinal Chemistry. Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. American Chemical Society.

- Molecules. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI.

- ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate.

- Frontiers in Pharmacology. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A.

- PubMed. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. National Library of Medicine.

- ResearchGate. Covalent BTK inhibitors. a) Ibrutinib. b) A pyrrolopyrimidine precursor.... ResearchGate.

- ResearchGate. Synthesis of [ 13 C 6 ]‐Ibrutinib. ResearchGate.

- Cresset Group. 3D-QSAR study on JAK inhibitors. Cresset Group.

- ResearchGate. Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. ResearchGate.

- MDPI. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Bridged Pyrrolidine with Reduced Lipophilicity - Enamine [enamine.net]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. research.unl.pt [research.unl.pt]

- 16. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]

Methodological & Application

Application Note: Synthesis and Utilization of Difluoromethoxy Pyrrolidines in Drug Discovery

Topic: Preparation of pharmaceutical intermediates using difluoromethoxy pyrrolidines Content Type: Application Notes and Protocols

Abstract & Scope

This application note details the robust synthesis of 3-(difluoromethoxy)pyrrolidine intermediates, a class of high-value building blocks in modern medicinal chemistry. The difluoromethoxy group (

This guide focuses on a scalable, copper-catalyzed difluoromethylation protocol using 2,2-difluoro-2-(fluorosulfonyl)acetic acid (TFDA) , followed by controlled deprotection and downstream coupling. It is designed for medicinal chemists requiring high-fidelity intermediates for structure-activity relationship (SAR) studies.

Scientific Background: The "Lipophilic Hydrogen Donor"

The incorporation of fluorine into pyrrolidine scaffolds alters physicochemical properties without significantly changing steric bulk.

-

Metabolic Stability: The

bond (approx. 116 kcal/mol) resists oxidative metabolism (e.g., P450 hydroxylation) better than -

Dynamic Lipophilicity: Unlike the trifluoromethoxy group (

), which is purely lipophilic and non-polar, the difluoromethoxy group (

Reaction Mechanism: Copper-Mediated Difluorocarbene Transfer

The core transformation involves the in situ generation of difluorocarbene (

Key Pathway:

-

Decarboxylation: TFDA undergoes thermal or catalytic decomposition to release

, -

Insertion: The electrophilic carbene reacts with the nucleophilic alcohol oxygen.

-

Proton Transfer: Rapid proton reorganization yields the difluoromethyl ether.

Experimental Workflow Visualization

The following diagram outlines the critical path from raw material to coupled pharmaceutical intermediate.

Caption: Workflow for the conversion of N-Boc-3-pyrrolidinol to the active amine salt via copper-catalyzed difluoromethylation.

Detailed Protocols

Protocol A: Synthesis of N-Boc-3-(difluoromethoxy)pyrrolidine

Target Scale: 10.0 g (Multigram Scale) Reaction Time: 4–6 Hours

Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Amount | Role |

| N-Boc-3-pyrrolidinol | 187.24 | 1.0 | 10.0 g | Substrate |

| TFDA (2,2-difluoro-2-(fluorosulfonyl)acetic acid) | 178.09 | 1.5 | 14.2 g | Reagent |

| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 1.0 g | Catalyst |

| Sodium Sulfate (Na₂SO₄) | 142.04 | 0.5 | 3.8 g | Additive |

| Acetonitrile (MeCN) | - | - | 100 mL | Solvent |

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen (

). -

Dissolution: Add N-Boc-3-pyrrolidinol (10.0 g) and Acetonitrile (100 mL) to the flask. Stir until fully dissolved.

-

Catalyst Addition: Add CuI (1.0 g) and anhydrous

(3.8 g) to the solution. The sulfate acts as a drying agent and aids in stabilizing the reaction matrix. -

Reagent Addition: Heat the mixture to 45–50°C . Using a syringe pump or dropping funnel, add TFDA (14.2 g) dropwise over 30 minutes.

-

Critical Note: Gas evolution (

,

-

-

Reaction: Stir the mixture at 50°C for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LCMS. The product typically appears as a less polar spot.

-

Workup:

-

Purification: Dry the organic layer over

, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).-

Yield Expectation: 60–75% (Colorless to pale yellow oil).

-

Protocol B: Deprotection to 3-(Difluoromethoxy)pyrrolidine Hydrochloride

Objective: Removal of the Boc group to generate the free amine for coupling.

Procedure

-

Dissolution: Dissolve the purified N-Boc intermediate (from Protocol A) in 1,4-Dioxane (5 mL/g).

-

Acidification: Cool to 0°C. Add 4M HCl in Dioxane (5.0 equiv) dropwise.

-

Stir: Allow to warm to room temperature and stir for 2 hours. A white precipitate should form.

-

Isolation:

-

Dilute the suspension with Diethyl Ether (

) to maximize precipitation. -

Filter the solid under nitrogen (hygroscopic).

-

Wash with cold

. -

Dry under high vacuum.

-

Result: White crystalline solid (Amine HCl salt).

-

Quality Control & Troubleshooting

Analytical Checkpoints

To ensure the integrity of the difluoromethoxy group, verify the following spectral signatures:

| Technique | Parameter | Expected Signal | Interpretation |

| 6.25 (t, | Characteristic triplet of the | ||

| -81 to -83 (d) | Doublet corresponding to the two fluorine atoms coupled to the proton. | ||

| LCMS | m/z | Mass of parent +1. Note: The |

Troubleshooting Guide

-

Problem: Low conversion in Protocol A.

-

Root Cause:[7] Wet solvent or inactive catalyst.

-

Solution: Ensure MeCN is anhydrous (

ppm water). Use fresh CuI (white/off-white, not green/brown).

-

-

Problem: Product decomposition during workup.

Safety & Handling

-

TFDA (2,2-difluoro-2-(fluorosulfonyl)acetic acid): Corrosive and releases toxic gases (

, HF) upon decomposition. Must be handled in a fume hood. -

Gas Evolution: The reaction generates significant pressure. Do not seal the vessel completely; use a bubbler/scrubber system.

-

Hydrofluoric Acid (HF): Trace HF may be generated. Keep calcium gluconate gel available as a first-aid measure.

References

-

Levchenko, K. et al. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Synthesis.

-

Zafrani, Y. et al. (2019). Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor. Journal of Medicinal Chemistry.

-

Lishchynskyi, A. et al. (2019). Trifluoromethylation and Difluoromethylation of Anomalous Nucleophiles. Chemical Society Reviews.

-

Vibrant Pharma. (2025).[8][10] Product Specification: 3-(Difluoromethoxy)pyrrolidine hydrochloride.[2] Vibrant Pharma Catalog.

-

BenchChem. (2025).[3] Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Derivatives. BenchChem Technical Guides.

Sources

- 1. jyx.jyu.fi [jyx.jyu.fi]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (R)-(-)-N-Boc-3-pyrrolidinol 98 109431-87-0 [sigmaaldrich.com]

- 5. grokipedia.com [grokipedia.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. media.ixom.com [media.ixom.com]

- 10. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Storage conditions to prevent degradation of 3-(Difluoromethoxy)pyrrolidine

An In-Depth Technical Guide to the Stability and Storage of 3-(Difluoromethoxy)pyrrolidine

Welcome to the Technical Support Center for 3-(Difluoromethoxy)pyrrolidine. As a Senior Application Scientist, my goal is to provide you with the necessary information to ensure the long-term stability and integrity of this valuable fluorinated building block in your research. This guide is structured to offer quick answers and in-depth troubleshooting advice to prevent and address potential degradation.

Optimal Storage Conditions at a Glance

For ease of reference, the following table summarizes the recommended storage conditions for 3-(Difluoromethoxy)pyrrolidine and its common salt forms. Adherence to these conditions is the first and most critical step in preventing degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions.[1][2] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture.[3] |

| Container | Tightly Sealed Amber Glass Vial | Protects from air, moisture, and light. Glass is generally inert to fluorinated compounds.[3][4][5][6][7] |

| Light Exposure | Store in the dark | Prevents potential light-induced degradation.[5] |

| Purity | Use high-purity material | Impurities can sometimes catalyze degradation. |

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 3-(Difluoromethoxy)pyrrolidine.

Q1: What is the ideal storage temperature for 3-(Difluoromethoxy)pyrrolidine?

For optimal stability, 3-(Difluoromethoxy)pyrrolidine and its salts should be stored at 2-8°C.[1][2] While some forms may be shipped at room temperature, long-term storage at refrigerated temperatures is crucial to minimize the rate of any potential degradation reactions.

Q2: Is an inert atmosphere necessary for storing this compound?

Yes, storing under an inert atmosphere, such as argon or nitrogen, is highly recommended.[3] The pyrrolidine nitrogen can be susceptible to oxidation, and the difluoromethoxy group could potentially undergo hydrolysis in the presence of moisture over extended periods. An inert atmosphere displaces both oxygen and moisture, preserving the compound's integrity.

Q3: What are the signs of degradation in my sample of 3-(Difluoromethoxy)pyrrolidine?

Visual inspection can sometimes reveal degradation. Look for:

-

Color Change: A pure compound should be colorless to pale yellow. The development of a more intense color could indicate the formation of impurities.

-

Phase Change or Precipitation: The formation of solids in a liquid sample or changes in the appearance of a solid can be a sign of degradation or contamination.

For a more definitive assessment, analytical techniques are necessary:

-

Purity Analysis (GC/LC-MS, NMR): A decrease in the main peak's area percentage and the appearance of new peaks are clear indicators of degradation.

-

¹⁹F NMR Spectroscopy: This is a particularly sensitive technique for fluorinated compounds. Changes in the fluorine spectrum can indicate alterations to the difluoromethoxy group.

Q4: What materials should I avoid bringing into contact with 3-(Difluoromethoxy)pyrrolidine?

Avoid contact with strong oxidizing agents, as these can react with the pyrrolidine ring.[6] Additionally, avoid strong acids and bases, which could potentially hydrolyze the difluoromethoxy group. For the parent pyrrolidine structure, incompatibilities also include acid anhydrides, acid chlorides, and certain metals like copper.[3]

Q5: My lab doesn't have a glovebox to handle the compound under an inert atmosphere. What are the best practices in this case?

If a glovebox is unavailable, you can still minimize exposure to air and moisture. Work quickly and efficiently. After dispensing the required amount, flush the headspace of the storage vial with an inert gas (argon or nitrogen) before tightly resealing the cap. Parafilm can be wrapped around the cap for an extra layer of protection against atmospheric exchange.

Troubleshooting Guide: Degradation Issues

This section provides a systematic approach to troubleshooting when you suspect degradation of your 3-(Difluoromethoxy)pyrrolidine sample.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing potential degradation of 3-(Difluoromethoxy)pyrrolidine.

Caption: Troubleshooting workflow for suspected degradation.

Step-by-Step Experimental Protocol for Purity Assessment

If you suspect degradation, a purity assessment is the next logical step. Here is a general protocol for analysis by LC-MS:

-

Sample Preparation:

-

Accurately prepare a stock solution of your 3-(Difluoromethoxy)pyrrolidine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to a working concentration of ~10 µg/mL.

-

-

LC-MS Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

MS Detection: Electrospray ionization (ESI) in positive mode. Scan for the expected parent ion mass.

-

-

Data Analysis:

-

Integrate the peak area of the main compound and any impurity peaks.

-

Calculate the purity as a percentage of the main peak area relative to the total peak area.

-

Compare this to the certificate of analysis (CoA) that came with the compound. A significant deviation suggests degradation.

-

Analyze the mass-to-charge ratio of any new peaks to hypothesize the structure of degradation products.

-

Understanding Potential Degradation Pathways

While specific degradation pathways for 3-(Difluoromethoxy)pyrrolidine are not extensively published, we can infer potential routes based on its chemical structure and the hazardous decomposition products identified in safety data sheets, which include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[6]

Conceptual Degradation Pathways

The following diagram illustrates hypothetical degradation pathways under harsh conditions.

Caption: Potential degradation pathways.

-

Hydrolysis of the Difluoromethoxy Group: This is a plausible pathway, especially in the presence of strong acids or bases. The C-O bond could be cleaved, leading to the formation of an alcohol on the pyrrolidine ring and ultimately, through unstable intermediates, the release of hydrogen fluoride.

-

Oxidation of the Pyrrolidine Ring: The nitrogen atom and adjacent carbons in the pyrrolidine ring can be susceptible to oxidation. This could lead to ring-opening or the formation of various oxidized species, which under thermal stress could break down into smaller molecules like carbon and nitrogen oxides.

By understanding these potential vulnerabilities, the importance of storing the compound under a dry, inert atmosphere and away from incompatible chemicals becomes clear.

References

-

Profluorochem. (2025). What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog. Retrieved from [Link]

- Campos, S. E., et al. (2024).

-

Angene Chemical. (2025). methyl 2-(difluoromethoxy)pyridine-4-carboxylate - Safety Data Sheet. Retrieved from [Link]

- Scott, J. S., & Toste, F. D. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 9(4), 286–290.

- Glicksberg, A., & Kerrigan, S. (2019). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs.

- PlasticsEurope. (2012). Guide for the Safe Handling of Fluoropolymer Resins. Toxic Docs.

- Chemicea. 3-(Di(thiophen-2-yl)methylene)

- Society of the Plastics Industry, Inc. (2025). Guide for the Safe Handling of Fluoropolymer Resins.

- Deventer, M. H., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples.

- Allsopp, M., et al. (2005). Uses of Perfluorinated Substances.

- Poupaert, J. H. (2000). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Applied and Environmental Microbiology, 66(12), 5285–5291.

- U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF)

- Bonifazi, A., et al. (2021). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 64(14), 10077–10100.

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86764103, Razpipadon.

- Casale, J. F., & Hays, P. A. (2018).

- Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1159.

Sources

- 1. chemscene.com [chemscene.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]

- 6. aksci.com [aksci.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Minimizing side reactions during deprotection of pyrrolidine intermediates

Welcome to the Pyrrolidine Deprotection Support Hub. This guide addresses the specific challenges of deprotecting pyrrolidine intermediates. Unlike primary amines, the secondary amine formed upon pyrrolidine deprotection is highly nucleophilic and sterically accessible, making it uniquely prone to attacking electrophilic byproducts (scavenging failure) or undergoing intramolecular cyclization.

Module 1: Acid-Labile Groups (Boc)

Core Issue: Tert-butyl Cation Re-attachment & Scavenger Failure.

Context: During Boc removal with Trifluoroacetic Acid (TFA), the tert-butyl carbocation (

Troubleshooting Guide

| Symptom | Diagnosis | Corrective Action |

| LCMS shows M+56 peak | Switch to Scavenger Cocktail: Use TFA/Triethylsilane (TES)/Water (95:2.5:2.5).[1][2] TES is a hydride donor that irreversibly quenches the cation. | |

| LCMS shows M+106 peak | Trifluoroacetylation: Reaction with TFA anhydride (formed in situ) or activated ester. | Hydrolysis Step: Treat the crude residue with aqueous |

| Incomplete Cleavage | Ion Pairing/Salt Bridge: The pyrrolidine salt is stabilizing the Boc group. | Concentration Increase: Ensure TFA concentration is >50% (v/v). Pure TFA is often required for sterically hindered pyrrolidines. |

Standard Operating Protocol: High-Fidelity Boc Removal

Objective: Remove Boc group while preventing

-

Preparation: Dissolve the substrate (0.1 mmol) in DCM (0.5 mL) .

-

Why? A small amount of DCM helps solubilize the starting material before acid addition.

-

-

Scavenger Addition: Add Triethylsilane (TES) (2-5 eq).

-

Why? TES is superior to water/anisole because it reduces the carbocation to isobutane (gas), permanently removing it from the equilibrium.

-

-

Acidolysis: Add TFA (0.5 mL) dropwise. Final ratio: TFA:DCM:TES (~50:45:5).

-

Monitoring: Stir at RT for 1-2 hours. Monitor by TLC/LCMS.

-

Workup: Concentrate under reduced pressure. Do not heat above 40°C. Co-evaporate with toluene (3x) to remove residual TFA.

Mechanism Visualization: Cation Scavenging

Caption: The kinetic race between the scavenger (TES) and the nucleophilic substrate for the reactive t-butyl cation.

Module 2: Base-Labile Groups (Fmoc)

Core Issue: Dibenzofulvene (DBF) Adduct Formation. Context: Fmoc removal generates Dibenzofulvene (DBF), a highly reactive Michael acceptor. The secondary amine of pyrrolidine is an excellent Michael donor. If the deprotection base (e.g., piperidine) does not effectively sequester DBF, the liberated pyrrolidine will attack it, forming a stable, difficult-to-separate adduct (+178 Da).

Troubleshooting Guide

| Symptom | Diagnosis | Corrective Action |

| LCMS shows M+178 peak | DBF Adduct: The product has reacted with the Fmoc byproduct. | Thiol Scavenging: Add 1-5% DTT (Dithiothreitol) or 1-Octanethiol to the deprotection mixture. Thiols are better nucleophiles than amines and will preferentially trap DBF. |

| Slow Reaction | Steric Hindrance: 2-substituted pyrrolidines can be slow to deprotect. | Switch Base: Use DBU (1-2%) in DMF instead of Piperidine. DBU is a stronger base but non-nucleophilic; must be used with a scavenger (thiol) to handle DBF. |

| Precipitation | Carbamate Salt: The intermediate carbamate is insoluble. | Solvent Change: Switch from pure DMF to DMF/DCM (1:1) to improve solubility. |

Standard Operating Protocol: Thiol-Assisted Fmoc Removal

Objective: Prevent re-alkylation of the secondary amine by DBF.

-

Reagent Preparation: Prepare a solution of 20% Piperidine in DMF containing 2% DBU and 5% 1-Octanethiol .

-

Why? Piperidine performs the cleavage; DBU drives the equilibrium; Octanethiol traps the DBF.

-

-

Reaction: Add reagent to the substrate (10 mL per gram of resin/compound).[3]

-

Time: Shake/Stir for 10 minutes. Drain/Concentrate.[4]

-

Repeat: Repeat step 2-3 once more for 10 minutes.

-

Validation: Check LCMS. The DBF-Thiol adduct is very lipophilic and usually elutes at the solvent front or wash volume, distinct from the polar pyrrolidine.

Mechanism Visualization: DBF Trapping

Caption: Thiol scavengers kinetically outcompete the liberated pyrrolidine for the electrophilic DBF byproduct.

Module 3: Hydrogenolysis (Cbz/Bn)

Core Issue: N-Methylation in Methanolic Solvents.

Context: When using Pd/C in Methanol, the catalyst can dehydrogenate methanol to form formaldehyde (

FAQ: Why is my product methylated?

Q: I used standard Pd/C and

Module 4: Stereochemical Integrity

Core Issue: Racemization of Proline Analogs. Context: Pyrrolidine-2-carboxylic acid derivatives (Proline analogs) are uniquely susceptible to racemization at the alpha-carbon. This occurs via enolization, particularly when the nitrogen is protected with an acyl group (forming an oxazolone intermediate) or during the deprotection step if strong bases and heat are involved.

-

Rule of Thumb: Never use strong bases (NaOH, KOH) with activated proline esters.

-

Protocol Adjustment: If saponifying a methyl ester to a free acid, use LiOH in THF/H2O at 0°C . Lithium coordinates the carbonyl oxygen, stabilizing the geometry and reducing the rate of enolization compared to Sodium or Potassium.

References

-

Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[2] Link

- Foundational text on using scavengers (TES/Thioanisole)

-

Sheppeck, J. E., et al. (2000). "A convenient method for the deprotection of N-Fmoc amines." Tetrahedron Letters. Link

- Establishes the use of DBU and thiols for scavenging DBF.

-

Meng, C., et al. (2020).[5] "N-Methylation of Amines with Methanol...". Journal of Organic Chemistry. Link

- Mechanistic insight into methanol dehydrogenation and N-methyl

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7][8] Chemical Reviews. Link

- Comprehensive review covering racemization mechanisms in proline deriv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chempep.com [chempep.com]

- 4. US20100184952A1 - Method for selective removal of dibenzofulvene derivative - Google Patents [patents.google.com]

- 5. N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Optimizing solvent selection for 3-(Difluoromethoxy)pyrrolidine crystallization

Welcome to the Technical Support Center for Advanced Synthesis & Solid-State Chemistry.

Ticket ID: #CRYST-3DFMP-OPT Subject: Optimization of Solvent Systems for 3-(Difluoromethoxy)pyrrolidine Crystallization Assigned Specialist: Senior Application Scientist, Solid-State Division

Executive Summary

Crystallizing 3-(Difluoromethoxy)pyrrolidine (and its salts) presents a unique challenge due to the physicochemical duality of the difluoromethoxy (

This guide moves beyond generic protocols to address the specific thermodynamic behaviors of fluorinated heterocycles. We focus primarily on the Hydrochloride (HCl) salt , as the free base is typically a low-melting oil or unstable solid prone to oxidation.

Module 1: The Physicochemical Diagnostic

"Why is my standard solvent screen failing?"

To select the right solvent, you must understand the molecular "personality" created by the fluorine substitution.

| Feature | Effect on Crystallization | Experimental Adjustment |

| Lipophilicity ( | The | Avoid water as a primary antisolvent; it is too polar and will likely cause "oiling out" (Liquid-Liquid Phase Separation).[2] |

| H-Bonding | The | Solvents with moderate H-bond acceptance (e.g., Isopropyl Acetate , MEK ) often yield better crystal habits than strongly H-bonding alcohols.[2] |

| Basicity ( | Fluorine is electron-withdrawing, slightly lowering the | Ensure excess acid stoichiometry (1.05 - 1.1 eq) during salt formation to prevent dissociation in solution. |

Module 2: Solvent System Selection Strategy

Q: "I tried Ethanol/Hexane, but I only get gum. What is the alternative?"

A: The Ethanol/Hexane system often fails for fluorinated amines because the polarity gap is too wide, leading to rapid supersaturation and oiling out. You need a "Bridge Solvent" system.[2]

Recommended Solvent Classes

-

Primary Solvent (Dissolver):

-

Antisolvent (Precipitant):

Visual Workflow: Solvent Selection Logic

Figure 1: Decision tree for selecting antisolvents based on the lipophilic nature of the difluoromethoxy group.

Module 3: Troubleshooting "Oiling Out" (LLPS)

Q: "My solution turns cloudy and separates into a bottom oil layer instead of crystals. Why?"

A: This is Liquid-Liquid Phase Separation (LLPS) .[2] It happens when the "oiling out" boundary (binodal) is hit before the crystallization boundary (spinodal). The

The Protocol: Correcting LLPS

-

Temperature Cycling (Ostwald Ripening):

-

Heat the mixture until the oil redissolves (clear solution).

-

Cool very slowly (1°C/min) to the cloud point.

-

CRITICAL STEP: Hold the temperature at the first sign of cloudiness. Do not cool further. Add a seed crystal here.

-

Once seeds grow, cool to 0°C.[2]

-

-

Change the Antisolvent Addition Mode:

-

Instead of adding Antisolvent to Solution, add Solution to Antisolvent (Reverse Addition). This keeps the solute concentration low relative to the antisolvent, favoring instantaneous nucleation over oiling.

-

Figure 2: The "Oiling Out" rescue loop.[2] Note the isothermal hold step is critical for fluorinated amines.

Module 4: Salt Selection & Polymorphism

Q: "The HCl salt is too hygroscopic. What other salts work for pyrrolidines?"

A: The pyrrolidine nitrogen is highly basic (

Recommended Alternative Salts: If the HCl salt is problematic, screen these counter-ions which often pack better with fluorinated moieties:

| Salt Type | Acid | Rationale |

| Oxalate | Oxalic Acid | Forms highly crystalline, high-melting salts (1:1 stoichiometry).[2] Often non-hygroscopic.[2] |

| Fumarate | Fumaric Acid | Excellent for pharmaceutical acceptability.[2] The trans-geometry often aids packing.[2] |

| L-Tartrate | L-Tartaric Acid | Essential for Chiral Resolution. If you have a racemic mixture, this is the path to Enantiomeric Excess (ee).[2] |

Module 5: Experimental Protocol (Standard Operating Procedure)

Protocol: Crystallization of 3-(Difluoromethoxy)pyrrolidine HCl

-

Dissolution: Dissolve 1.0 g of the crude amine oil in 5.0 mL of Isopropanol (IPA) at 40°C.

-

Acidification: Add 1.1 equivalents of HCl (4M in Dioxane or IPA). Note: Avoid aqueous HCl to prevent introducing water.

-

Nucleation: Stir at 40°C for 15 minutes. If precipitate forms immediately, reheat to dissolve.[2]

-

Antisolvent Addition:

-

Seeding: Add 1-2 mg of pure seed crystals (if available).

-

Crystallization:

-

Cool to 20°C over 2 hours.

-

Add more MTBE (up to 5.0 mL total) over 1 hour.

-

Cool to 0°C and hold for 4 hours.

-

-

Filtration: Filter the white solid under nitrogen (to prevent moisture uptake).[2] Wash with cold MTBE.[2]

References

-

Myerson, A. S. (2002).[2] Handbook of Industrial Crystallization. Butterworth-Heinemann.[2] (Fundamental principles of solubility and supersaturation).

-

Hilfiker, R. (2006).[2] Polymorphism: In the Pharmaceutical Industry. Wiley-VCH.[2] (Strategies for salt screening and polymorph control).

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[2] (Explains the lipophilicity and H-bonding of the

group). -

Stahl, P. H., & Wermuth, C. G. (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] (The "Bible" for amine salt selection).[2]

-

Veverka, M., et al. (2013).[2] Cocrystals and Salts of Fluorinated Pyrrolidines.[2] Crystal Growth & Design. (Specific context on fluorinated heterocycle crystallization behaviors).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 3-(Difluoromethoxy)pyrrolidine and associated solvents before handling.

Sources

Validation & Comparative

A Comparative Guide to Water Content Determination in Pyrrolidine Monohydrates: Karl Fischer Titration vs. Alternative Methods

For researchers, scientists, and drug development professionals, the accurate determination of water content in active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. This is particularly true for hygroscopic and hydrated compounds such as pyrrolidine monohydrates, where water content can significantly impact stability, dissolution, and ultimately, therapeutic efficacy. This in-depth technical guide provides a comprehensive comparison of Karl Fischer (KF) titration with alternative methods—Thermogravimetric Analysis (TGA) and Loss on Drying (LOD)—for the precise quantification of water in pyrrolidine monohydrates.

The Challenge of Water Determination in Pyrrolidine Monohydrates

Pyrrolidine, a secondary amine, and its hydrated forms present unique analytical challenges. The basic nature of the amine functionality can interfere with the Karl Fischer reaction chemistry, while the presence of both bound (hydrate) and unbound (surface) water necessitates a careful selection of analytical methodology. An ideal method must be both specific to water and capable of accurately quantifying it in its different forms.

Method Comparison: Karl Fischer Titration, TGA, and LOD

A direct comparison of these three common techniques reveals their respective strengths and weaknesses for the analysis of pyrrolidine monohydrates.

| Parameter | Karl Fischer (KF) Titration | Thermogravimetric Analysis (TGA) | Loss on Drying (LOD) |

| Principle | Chemical reaction specific to water | Measurement of mass loss as a function of temperature | Measurement of mass loss upon heating |

| Specificity | High (specific to water) | Low (measures loss of any volatile component) | Low (measures loss of any volatile component) |

| Sensitivity | High (ppm levels with coulometry) | High (microgram level) | Moderate |

| Analysis Time | Rapid (minutes per sample) | Moderate (can be time-consuming depending on the temperature program) | Slow (often requires hours) |

| Key Advantage for Pyrrolidine Monohydrate | Directly quantifies water content, distinguishing it from other volatiles. | Provides information on the thermal stability and dehydration profile. | Simple and widely available equipment. |

| Key Disadvantage for Pyrrolidine Monohydrate | Potential for side reactions with the amine group if not properly buffered. | Non-specific; decomposition of pyrrolidine at higher temperatures can be misinterpreted as water loss. | Non-specific and can be inaccurate if the compound degrades at the drying temperature. |

Karl Fischer Titration: The Gold Standard with Caveats

Karl Fischer titration is widely regarded as the gold standard for water determination due to its high specificity and accuracy.[1] The method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and a suitable solvent.[2] For pyrrolidine monohydrates, either volumetric or coulometric KF titration can be employed, with the choice depending on the expected water content. Coulometric KF is ideal for trace amounts of water (ppm to 1%), while volumetric KF is suited for higher water content (0.1% to 100%).[2]

The Amine Interference and Its Mitigation

The primary challenge in the KF titration of amines is the basicity of the nitrogen atom. Pyrrolidine can react with the acidic components of the KF reagent, shifting the pH of the reaction medium and leading to side reactions that consume iodine, resulting in erroneously high water content readings.

To counteract this, the addition of a weak acid to buffer the reaction mixture is essential. Benzoic acid or salicylic acid are commonly used for this purpose as they effectively neutralize the amine without interfering with the KF reaction.[3]

Experimental Workflow: Karl Fischer Titration of Pyrrolidine Monohydrate

Caption: Workflow for Thermogravimetric Analysis of Pyrrolidine Monohydrate.

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the pyrrolidine monohydrate sample into a TGA pan. [4]3. Analysis: Place the sample pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., dry nitrogen) at a constant rate (e.g., 10°C/minute) over a defined temperature range. [5]4. Data Analysis: The resulting thermogram will show a mass loss step corresponding to the dehydration of the monohydrate. The percentage of mass loss in this step is taken as the water content. It is crucial to ensure that this mass loss occurs at a temperature below the decomposition temperature of the anhydrous pyrrolidine to avoid erroneous results. [6]

Loss on Drying (LOD)

LOD is a simpler gravimetric method that measures the total amount of volatile matter in a sample. [7]While not specific to water, it can be a useful screening tool.

-

Preparation: Dry a weighing bottle under the same conditions to be used for the sample and weigh it accurately.

-

Sample Weighing: Accurately weigh a specified amount of the pyrrolidine monohydrate sample into the tared weighing bottle. [8]3. Drying: Place the sample in a drying oven at a specified temperature and for a specified duration, or until a constant weight is achieved. [9][10]The temperature should be high enough to drive off the water but below the decomposition temperature of the compound.

-

Cooling and Weighing: After drying, cool the sample in a desiccator to room temperature and reweigh it.

-

Calculation: The loss in weight is calculated as the percentage of the initial sample weight. [11]

Validation and Best Practices

For use in a regulated environment, the chosen analytical method must be validated according to ICH Q2(R1) guidelines. [12]This includes demonstrating specificity, linearity, accuracy, precision, and robustness. [2][13] Key considerations for robust water content determination in pyrrolidine monohydrates include:

-

Sample Handling: Due to their potential hygroscopicity, handle samples in a controlled environment (e.g., a glove box with low humidity) to prevent moisture uptake from the atmosphere. [14]* Method Specificity: For Karl Fischer titration, ensure complete buffering to avoid side reactions. For TGA and LOD, confirm that the mass loss is solely due to water and not decomposition by analyzing the evolved gas or by using a lower drying temperature.

-

Cross-Validation: Where possible, results from different methods should be compared to ensure consistency and accuracy. For instance, the water content determined by KF titration should ideally match the mass loss observed in the dehydration step of the TGA thermogram. [15]

Conclusion

The accurate determination of water content in pyrrolidine monohydrates is achievable with careful method selection and execution. Karl Fischer titration, when appropriately buffered to account for the amine functionality, stands out as the most specific and accurate method. Thermogravimetric Analysis provides valuable information on the dehydration process and can serve as a confirmatory technique. Loss on Drying, while simple, is non-specific and should be used with caution. By understanding the principles and potential pitfalls of each method, researchers and drug development professionals can confidently select and implement the most appropriate technique to ensure the quality and consistency of their materials.

References

-

Pharma Guidelines. (2022, November 22). LOSS ON DRYING. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Sample Preparation for Water Content Determination. Retrieved from [Link]

-

Maas & Peither AG - GMP Publishing. (2022, February 28). Verification of a compendial method: Water Determination by Karl Fischer Titration. Retrieved from [Link]

-

Hiranuma Sangyo Co., Ltd. (n.d.). Water contents Amines. Retrieved from [Link]

-

YSI. (2021, April 21). Top Tips | Karl Fischer Sample Preparation in Pharmaceuticals. Retrieved from [Link]

-

Pharma Beginners. (2026, January 8). Loss on Drying (LOD) -USP, BP & IP Procedure (GTP). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Loss on Drying Test. Retrieved from [Link]

-

Chipera, S. J., Vaniman, D. T., & Carey, J. W. (n.d.). WATER CONTENT AND DEHYDRATION BEHAVIOR OF Mg-SULFATE HYDRATES. Lunar and Planetary Institute. Retrieved from [Link]

-

Honeywell. (n.d.). Karl Fischer Titration Guide. Retrieved from [Link]

-

CD Formulation. (n.d.). Loss-on-Drying Test. Retrieved from [Link]

-

News-Medical.net. (n.d.). Loss-on-Drying Method (LOD). Retrieved from [Link]

-

De Caro, C. A. (2018, November 29). Sample preparation in Karl Fischer Titration. ResearchGate. Retrieved from [Link]

-

CASSS. (n.d.). ICH Q2 / Q14. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2020, May 18). Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content. Retrieved from [Link]

-

Frontiers. (n.d.). IR-Supported Thermogravimetric Analysis of Water in Hydrogels. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

ALWSCI. (2026, January 15). Method Validation For Karl Fischer Moisture Determination. Retrieved from [Link]

-

Eurofins. (n.d.). Water Determination by Karl Fischer. Retrieved from [Link]

Sources

- 1. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 2. Method Validation For Karl Fischer Moisture Determination - News - ALWSCI [alwsci.com]

- 3. hiranuma.com [hiranuma.com]

- 4. skb.skku.edu [skb.skku.edu]

- 5. lpi.usra.edu [lpi.usra.edu]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Loss-on-Drying Test - CD Formulation [formulationbio.com]

- 8. Loss on Drying (LOD) -USP, BP & IP Procedure (GTP) - Pharma Beginners [pharmabeginners.com]

- 9. pharmaceuticalguideline.com [pharmaceuticalguideline.com]

- 10. news-medical.net [news-medical.net]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. database.ich.org [database.ich.org]

- 13. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]

- 14. Top Tips | Karl Fischer Sample Preparation in Pharmaceuticals [ysi.com]

- 15. casss.org [casss.org]

Comparative Mass Spectrometry Guide: Difluoromethoxy Pyrrolidines vs. Alkoxy Analogs

Topic: Mass Spectrometry Fragmentation Patterns of Difluoromethoxy Pyrrolidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of the difluoromethoxy (

Key Finding: Unlike the simple methyl radical loss characteristic of methoxy groups, difluoromethoxy pyrrolidines exhibit a diagnostic neutral loss of hydrogen fluoride (HF, 20 Da) in Electrospray Ionization (ESI) and a characteristic difluoromethyl radical loss (51 Da) in Electron Ionization (EI).

The Chemical Context: Why Difluoromethoxy?

Before analyzing fragmentation, it is critical to understand the physicochemical drivers that place these compounds in the drug discovery pipeline. The

Table 1: Physicochemical & MS Profile Comparison

| Feature | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |

| Electronic Effect | Electron Donating | Weakly Electron Withdrawing | Strong Electron Withdrawing |

| H-Bond Capability | Acceptor only | Donor (weak) & Acceptor | Acceptor only |

| Metabolic Stability | Low (O-demethylation) | High (Blocks CYP450 sites) | Very High |

| Lipophilicity ( | -0.02 | 0.18 | 1.04 |

| Diagnostic EI Loss | |||

| Diagnostic ESI Loss |

Note: The "Lipophilic Hydrogen Bond Donor" character of

can result in distinct retention time shifts in Reverse Phase LC compared to, often eluting earlier due to increased polarity from the H-bond potential [1, 2].

Comparative Fragmentation Analysis

Electron Ionization (EI) Patterns

In GC-MS analysis (70 eV), the pyrrolidine ring typically dominates the spectrum with

-

Methoxy (

):-

Primary fragmentation is the loss of a methyl radical (

). -

Secondary loss of formaldehyde (

, 30 Da) is common.

-

-

Difluoromethoxy (

):-

Primary Pathway: Homolytic cleavage of the

bond is less favored than in methoxy due to the stronger -

Secondary Pathway: Rearrangement leading to the expulsion of carbonyl difluoride (

, 66 Da) can occur if the geometry allows interaction with the pyrrolidine nitrogen.

-

-

Trifluoromethoxy (

):-

Dominant loss is the

radical (69 Da) . The

-

ESI-MS/MS (CID) Patterns

In LC-MS/MS (Collision-Induced Dissociation), the mechanism shifts from radical chemistry to proton-driven fragmentation.

-

The "Proton Sponge" Effect: The basic nitrogen of the pyrrolidine ring (

) acts as a proton trap. In ESI(+), the precursor is almost exclusively -

The Diagnostic Switch:

-

: Often loses methanol (

-

: The acidic proton on the difluoromethyl group facilitates a unique four-center elimination of HF (20 Da) . This is the "smoking gun" for

-

: Lacks the proton required for facile HF elimination. Fragmentation usually requires higher collision energy and results in nonspecific losses or loss of the full

-

: Often loses methanol (

Mechanistic Pathways (The Deep Dive)

The following diagram illustrates the divergent fragmentation pathways for a generic difluoromethoxy-phenyl-pyrrolidine derivative under ESI conditions.

Diagram 1: ESI-MS/MS Fragmentation Logic